molecular formula C11H13FN2O4 B6589111 tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate CAS No. 1877664-57-7

tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate

Cat. No. B6589111
CAS RN: 1877664-57-7
M. Wt: 256.2
InChI Key:
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Description

Tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate (TNFC) is a carbamate compound of the tert-butyl group, containing a 3-fluoro-5-nitrophenyl group. It is a non-steroidal, anti-inflammatory drug (NSAID) that has been used in research and clinical settings for the treatment of various conditions. TNFC has been found to have a wide range of potential applications in scientific research, including its use in biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

Tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate works by inhibiting the production of certain pro-inflammatory mediators, such as prostaglandins and leukotrienes. It also has a direct effect on the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It has also been found to have anti-tumor effects, as well as to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize and purify. It is also relatively easy to store and transport. However, this compound also has some limitations for use in laboratory experiments. It is a relatively expensive compound, and it is also relatively toxic.

Future Directions

Future research on tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate could focus on further understanding its biochemical and physiological effects, as well as developing more efficient methods of synthesis and purification. Additionally, future research could focus on developing more effective methods of delivery, as well as exploring potential applications in other areas of research, such as cancer treatment. Finally, further research could focus on the development of safer and more effective formulations of this compound, as well as exploring potential interactions with other drugs.

Synthesis Methods

Tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate can be synthesized through a number of methods, including the reaction of tert-butyl alcohol with 3-fluoro-5-nitrophenylchloroformate in the presence of sodium hydroxide. This reaction produces this compound, which can then be isolated and purified.

Scientific Research Applications

Tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to study the mechanisms of action of drugs. This compound has also been used in laboratory experiments to study the effects of various compounds on cell cultures, as well as to study the effects of various compounds on enzyme activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate involves the reaction of tert-butyl carbamate with 3-fluoro-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "3-fluoro-5-nitroaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve tert-butyl carbamate in the solvent.", "Add DCC and DMAP to the solution and stir for 10-15 minutes to activate the coupling agent.", "Add 3-fluoro-5-nitroaniline to the solution and stir for several hours at room temperature or under reflux.", "After completion of the reaction, filter the precipitated dicyclohexylurea byproduct and wash the filter cake with the solvent.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-(3-fluoro-5-nitrophenyl)carbamate as a white solid." ] }

CAS RN

1877664-57-7

Molecular Formula

C11H13FN2O4

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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